1,1,1-Trideuteriopropane
Description
1,1,1-Trideuteriopropane (C₃H₅D₃) is a deuterated derivative of propane, where three hydrogen atoms on the terminal methyl group are replaced by deuterium (²H or D). This isotopic substitution alters its physical and spectroscopic properties, making it valuable in nuclear magnetic resonance (NMR) spectroscopy as a solvent or isotopic tracer . Unlike halogenated derivatives, deuterated compounds generally retain the chemical reactivity of their non-deuterated analogs but exhibit differences in bond strength (C–D vs. C–H) and molecular mass, which influence kinetic isotope effects and thermodynamic stability .
Properties
IUPAC Name |
1,1,1-trideuteriopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trideuteriopropane can be synthesized through the deuteration of propane. One common method involves the catalytic exchange of hydrogen atoms in propane with deuterium atoms using a deuterium gas atmosphere and a suitable catalyst such as palladium on carbon. The reaction is typically carried out under elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of propane and deuterium gas over a catalyst bed at controlled temperatures and pressures. The product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trideuteriopropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated alcohols, aldehydes, or carboxylic acids.
Reduction: It can be reduced to form deuterated alkanes.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens and halogenating agents.
Major Products:
Oxidation: Deuterated alcohols, aldehydes, and carboxylic acids.
Reduction: Deuterated alkanes.
Substitution: Various deuterated organic compounds depending on the substituent introduced.
Scientific Research Applications
1,1,1-Trideuteriopropane is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of hydrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trideuteriopropane primarily involves its role as an isotopic tracer. The presence of deuterium atoms allows researchers to track the movement and transformation of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparison with Similar Compounds
Key Observations :
- Deuterated propane has a marginally higher boiling point than propane (-42°C vs. -42.1°C) due to increased molecular mass and stronger C–D bonds .
- Halogenated analogs (e.g., 1,1,1-Trichloroethane) exhibit significantly higher boiling points and lower vapor pressures due to stronger intermolecular forces (dipole-dipole interactions) .
Chemical Reactivity and Stability
- Deuterium Isotope Effects : The C–D bond in this compound is ~5–10% stronger than C–H, reducing reaction rates in processes like C–H bond cleavage. This property is exploited in kinetic studies and tracer applications .
- Halogenated Derivatives : Chlorinated compounds (e.g., 1,1,1-Trichloroethane) are less reactive toward radical reactions but susceptible to nucleophilic substitution or dehydrohalogenation. Fluorinated analogs (e.g., Heptafluoropropane) are highly stable due to strong C–F bonds .
- Environmental Degradation: Chlorinated propanes (e.g., 1,1,1-TCA) decompose via electron beam (EB) irradiation, with efficiency ranked as TCE > 1,1-DCE > 1,1-DCA > 1,1,1-TCA .
Toxicity and Environmental Impact
Table 2 summarizes toxicity and environmental
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
